

Differences between calcium chloride anhydrous, dihydrate, and hexahydrate forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium chloride, hexahydrate*

Cat. No.: *B3029755*

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core differences between the anhydrous, dihydrate, and hexahydrate forms of calcium chloride.

Introduction

Calcium chloride (CaCl_2) is a versatile inorganic salt with a wide range of applications in research, pharmaceuticals, and various industrial processes.^{[1][2]} It is commonly available in several hydration states, primarily as anhydrous (CaCl_2), dihydrate ($\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$), and hexahydrate ($\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$). The number of water molecules of crystallization significantly influences the compound's physical and chemical properties. For laboratory and drug development professionals, understanding the distinct characteristics of each form is critical for ensuring the accuracy, reproducibility, and efficacy of experimental and formulation work.

This guide provides a detailed comparison of calcium chloride anhydrous, dihydrate, and hexahydrate, focusing on their fundamental properties, relevant experimental protocols for characterization, and their implications in scientific applications.

Core Physicochemical Properties: A Comparative Overview

The hydration state of calcium chloride dictates its molecular weight, density, thermal behavior, and, most notably, its interaction with water. The following tables summarize the key

quantitative differences between the anhydrous, dihydrate, and hexahydrate forms.

Table 1: General and Physical Properties

Property	Anhydrous (CaCl ₂)	Dihydrate (CaCl ₂ ·2H ₂ O)	Hexahydrate (CaCl ₂ ·6H ₂ O)
Chemical Formula	CaCl ₂	CaCl ₂ ·2H ₂ O	CaCl ₂ ·6H ₂ O
Molecular Weight	110.98 g/mol [2]	147.01 g/mol [3][4]	219.08 g/mol [5][6]
CAS Number	10043-52-4[2]	10035-04-8[3][4]	7774-34-7
Appearance	White, crystalline solid, powder, or granules.[7][8][9]	White, crystalline solid or granules.[3][4][10]	Colorless trigonal crystals.[5]
Density	2.15 g/cm ³ [7][9][11]	1.85 g/cm ³ [3][9][11]	1.71 g/cm ³ [9][11]
Melting Point	772-775 °C[7][9][11]	~176 °C (decomposes)[3][4]	29.9 °C[5]
Boiling Point	>1600 °C[2][7]	Decomposes	Decomposes
Calcium Content (% w/w)	~36.1%[9]	~27.2%	~18.3%

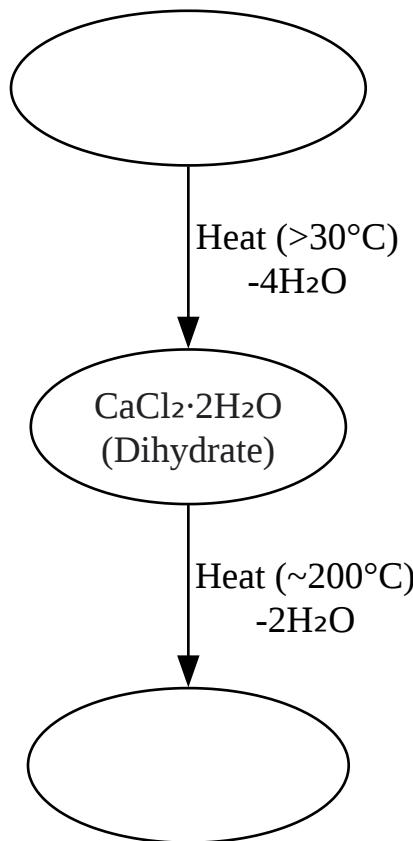
Table 2: Solubility and Thermodynamic Properties

Property	Anhydrous (CaCl ₂)	Dihydrate (CaCl ₂ ·2H ₂ O)	Hexahydrate (CaCl ₂ ·6H ₂ O)
Solubility in Water	Highly soluble; 74.5 g/100 mL at 20 °C.[11]	Highly soluble; ~74.5 g/100 mL at room temperature.[12]	Very easily soluble.[5]
Enthalpy of Solution	Highly exothermic (-176.2 cal/g).[7][13]	Exothermic.	Endothermic or slightly exothermic.
Hygroscopicity	Extremely hygroscopic and deliquescent.[7][8][9][11][14]	Hygroscopic.[3][4]	Hygroscopic.[5]

Detailed Characterization of Hydration States

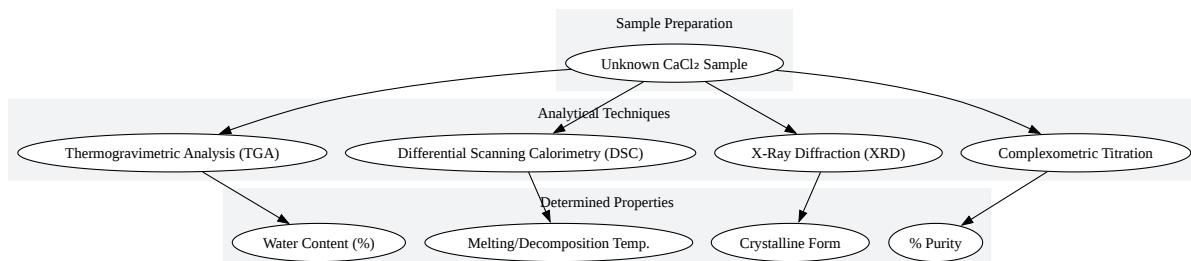
**3.1 Anhydrous Calcium Chloride (CaCl₂) **

Anhydrous calcium chloride is the most potent form in terms of its affinity for water. Its defining characteristic is its strong hygroscopicity, readily absorbing moisture from the air to the point of dissolving itself, a phenomenon known as deliquescence.[8][11][14] This property makes it an excellent desiccant for drying solvents and gases in laboratory settings.[7][8] The dissolution of anhydrous CaCl₂ in water is a highly exothermic process, releasing a significant amount of heat.[7][9] This characteristic is exploited in applications like self-heating packs and as a concrete accelerator in cold weather.[3] In drug development, its primary role is as a highly efficient desiccant in packaging to protect moisture-sensitive active pharmaceutical ingredients (APIs).[15][16]

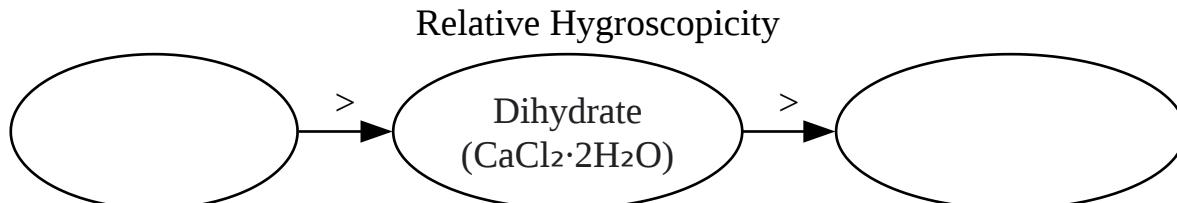

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

The dihydrate is a stable, crystalline solid that is also hygroscopic, though less intensely than the anhydrous form.[3][4] It represents a convenient and less reactive form for many applications where the extreme desiccant properties of the anhydrous salt are not required. It is widely used in the food industry as a firming agent (E509) and in laboratories for preparing standard solutions and buffers.[3][10] In pharmaceutical formulations, it can be used to adjust tonicity or as a source of calcium ions.[17] Calcium chloride dihydrate is often the intermediate product when heating the hexahydrate form.[18]

Calcium Chloride Hexahydrate ($\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$)


The hexahydrate form is notable for its low melting point of approximately 30°C.[19] This property makes it a suitable phase change material (PCM) for thermal energy storage applications in the low-temperature range.[19] Due to its high water content, its dissolution in water is not as strongly exothermic as the anhydrous or dihydrate forms. It is a common source of calcium ions in biological applications, such as in the preparation of competent cells for bacterial transformation, and as an electrolyte replenisher.[2][20]

Visualization of Key Processes and Relationships



[Click to download full resolution via product page](#)

Caption: Dehydration pathway of calcium chloride hydrates with increasing temperature.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of calcium chloride hydrates.

[Click to download full resolution via product page](#)

Caption: Logical relationship of hygroscopicity among calcium chloride forms.

Experimental Protocols for Characterization

For researchers and drug development professionals, verifying the identity and purity of a calcium chloride sample is crucial. The following are standard methodologies for this purpose.

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and identify the hydration state of a calcium chloride sample by measuring mass loss as a function of temperature.

Methodology:

- Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
- Sample Preparation: Accurately weigh 5-10 mg of the calcium chloride sample into a TGA pan (typically alumina or platinum).
- Analysis Program:
 - Equilibrate the sample at 25°C.
 - Ramp the temperature from 25°C to 300°C at a constant heating rate of 10°C/min.
 - Use an inert atmosphere (e.g., nitrogen gas) with a flow rate of 50 mL/min to prevent side reactions.
- Data Analysis:
 - The resulting TGA curve will show distinct mass loss steps corresponding to the loss of water molecules.
 - Hexahydrate ($\text{CaCl}_2 \cdot 6\text{H}_2\text{O}$): Will show an initial mass loss corresponding to four water molecules starting around 30°C, followed by a second loss of the remaining two water molecules at a higher temperature (around 200°C).[\[13\]](#)
 - Dihydrate ($\text{CaCl}_2 \cdot 2\text{H}_2\text{O}$): Will show a single mass loss step corresponding to two water molecules, typically starting above 150°C.[\[21\]](#)
 - Anhydrous (CaCl_2): Should show negligible mass loss in this temperature range, though some minor loss may be observed due to absorbed atmospheric moisture.
 - Calculate the percentage mass loss at each step and compare it to the theoretical water content for each hydrate.

Purity Assay by Complexometric EDTA Titration

Objective: To determine the purity of calcium chloride by quantifying the amount of calcium ions present.

Methodology:

- Reagent Preparation:
 - Prepare a standardized 0.05 M solution of ethylenediaminetetraacetic acid disodium salt (EDTA).
 - Prepare a buffer solution of pH 10 (e.g., ammonia-ammonium chloride buffer).
 - Use a suitable indicator such as Hydroxy Naphthol Blue or Eriochrome Black T.
- Sample Preparation:
 - Accurately weigh approximately 0.2 g of the calcium chloride sample.
 - Dissolve the sample in 100 mL of deionized water in a 250-mL volumetric flask and dilute to the mark.
- Titration Procedure:
 - Pipette 25.00 mL of the sample solution into a 250-mL Erlenmeyer flask.
 - Add 50 mL of deionized water and 2 mL of the pH 10 buffer.
 - Add a small amount of the indicator. The solution should turn a wine-red color.
 - Titrate with the standardized 0.05 M EDTA solution until the color changes to a distinct blue endpoint.[\[22\]](#)
- Calculation:
 - Calculate the moles of EDTA used to reach the endpoint.

- Since the stoichiometry of the Ca^{2+} -EDTA reaction is 1:1, the moles of EDTA are equal to the moles of Ca^{2+} in the aliquot.
- From this, calculate the mass of CaCl_2 (or its hydrate) in the original sample and determine the purity percentage.

Structural Identification by X-ray Powder Diffraction (XRD)

Objective: To identify the specific crystalline form (anhydrous, dihydrate, hexahydrate, etc.) of a calcium chloride sample.

Methodology:

- Sample Preparation: Grind the calcium chloride sample to a fine, homogeneous powder using a mortar and pestle. Mount the powder onto a sample holder.
- Instrument Setup: Use a powder diffractometer with a common radiation source (e.g., $\text{Cu K}\alpha$). Set the instrument to scan over a relevant 2θ range (e.g., 10° to 80°).
- Data Acquisition: Perform the XRD scan to obtain a diffractogram (intensity vs. 2θ angle).
- Data Analysis:
 - Compare the peak positions (2θ values) and relative intensities of the experimental diffractogram to standard reference patterns from a database (e.g., the International Centre for Diffraction Data - ICDD).
 - Each hydrate of calcium chloride has a unique crystal structure and will produce a distinct diffraction pattern, allowing for unambiguous identification.^{[21][23][24]} Studies have shown that at room temperature (25°C), commercial calcium chloride can be a mixture of tetrahydrate and dihydrate forms.^{[21][25]}

Conclusion

The choice between anhydrous, dihydrate, and hexahydrate forms of calcium chloride is a critical decision in scientific research and pharmaceutical development. The anhydrous form

serves as a powerful desiccant due to its high hygroscopicity and exothermic dissolution. The dihydrate offers a stable and versatile option for general laboratory use, while the hexahydrate is particularly suited for applications requiring a low-temperature phase transition or a gentle release of calcium ions. A thorough understanding of their distinct properties, coupled with appropriate analytical characterization, is essential for leveraging the full potential of this fundamental inorganic salt in demanding scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium chloride holds an irreplaceable position in the modern chemical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 2. tmmedia.in [tmmedia.in]
- 3. Calcium Chloride Manufacturer | Calcium Chloride Supplier & Producer - Elchemy [elchemy.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. calcium chloride hexahydrate [chemister.ru]
- 6. Calcium Chloride Hexahydrate | CaCl₂.6H₂O | CID 6093252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. News - Physical properties and uses of calcium chloride - EVERBRIGHT [cnchemist.com]
- 8. Calcium chloride | 10043-52-4 [chemicalbook.com]
- 9. Calcium chloride - Wikipedia [en.wikipedia.org]
- 10. Calcium Chloride Dihydrate | CAS 10035-04-8 | Manufacturer, Supplier [emcochemicals.com]
- 11. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Production technology and application of calcium chloride dihydrate-Shandong Unikem Industry Co LTD [unikemindustry.com]

- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. drugpatentwatch.com [drugpatentwatch.com]
- 17. Moisture Control With Calcium Chloride Dihydrate – Grades, Uses & Handling - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Stability analysis of Calcium chloride hexahydrate inorganic phase change material | Société Française de Thermique [sft.asso.fr]
- 20. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]
- 21. imrjournal.info [imrjournal.info]
- 22. drugfuture.com [drugfuture.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Differences between calcium chloride anhydrous, dihydrate, and hexahydrate forms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029755#differences-between-calcium-chloride-anhydrous-dihydrate-and-hexahydrate-forms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com